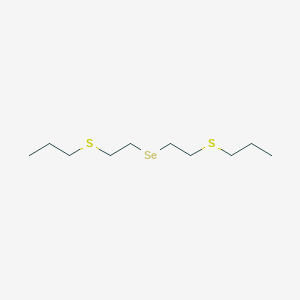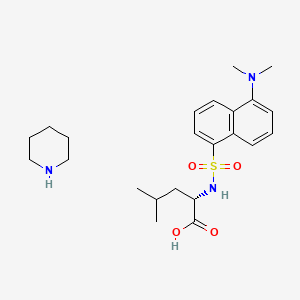
Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24K3NO6P2 and a molecular weight of 445.554 g/mol . It is known for its unique structure, which includes a trimethylhexyl group and diphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. One common method includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.
Step 2: The intermediate imine is then reacted with phosphorous acid to form the diphosphonate compound.
Step 3: The final product is neutralized with potassium hydroxide to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions where the trimethylhexyl group can be replaced with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related disorders.
Mécanisme D'action
The mechanism of action of tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The diphosphonate moiety is particularly important for its binding affinity and specificity towards certain enzymes .
Comparaison Avec Des Composés Similaires
Tripotassium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
Bis(3,5,5-trimethylhexyl) phthalate: This compound has a similar trimethylhexyl group but differs in its functional groups and overall structure.
Tripotassium hydrogen ((3,5,5-trimethylhexyl)amino)methylphosphinate: This compound has a similar phosphonate moiety but differs in its alkyl group and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
94230-70-3 |
|---|---|
Formule moléculaire |
C11H24K3NO6P2 |
Poids moléculaire |
445.55 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.3K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
Clé InChI |
CXTMUCJGBSQMKI-UHFFFAOYSA-K |
SMILES canonique |
CC(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
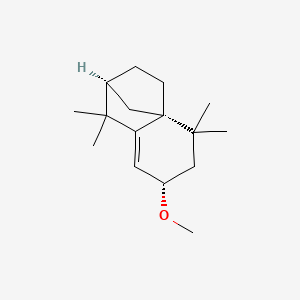
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)


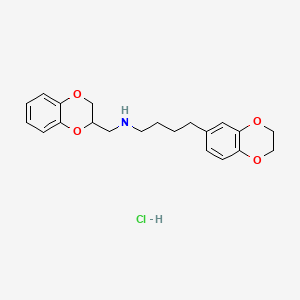
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)

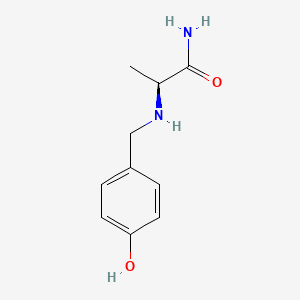
![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

